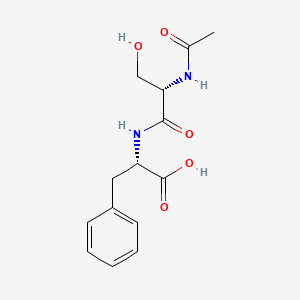
N-Acetyl-L-seryl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-seryl-L-phenylalanine is a synthetic peptide composed of three amino acids: N-acetyl-L-serine, L-serine, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-phenylalanine typically involves the stepwise coupling of the amino acids. The process begins with the acetylation of L-serine to form N-acetyl-L-serine. This intermediate is then coupled with L-serine using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The final step involves the coupling of the resulting dipeptide with L-phenylalanine under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The peptide can be reduced to form corresponding alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxo derivatives of serine residues.
Reduction: Alcohol derivatives of the peptide.
Substitution: Peptides with substituted acetyl groups.
Scientific Research Applications
N-Acetyl-L-seryl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-L-serine: An acetyl analog of L-serine, involved in metabolic pathways.
N-Acetyl-L-tyrosine: An acetyl analog of L-tyrosine, used in biochemical studies.
Uniqueness
N-Acetyl-L-seryl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to modulate protein interactions and cellular signaling pathways sets it apart from other similar compounds.
Properties
CAS No. |
820220-53-9 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-9(18)15-12(8-17)13(19)16-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,11-12,17H,7-8H2,1H3,(H,15,18)(H,16,19)(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
MGCQYONMKWBSKL-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
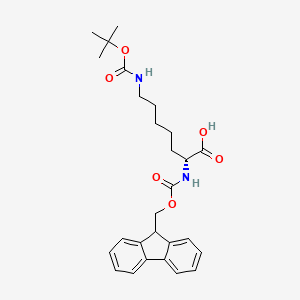
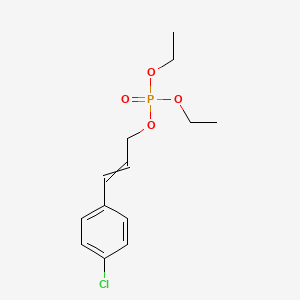
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
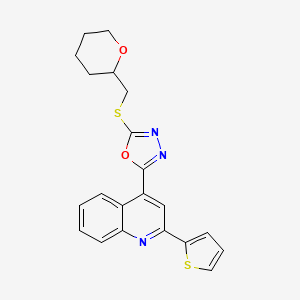
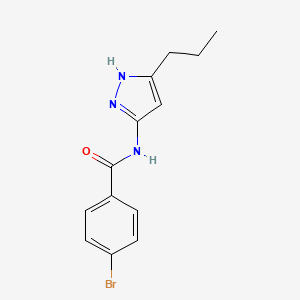
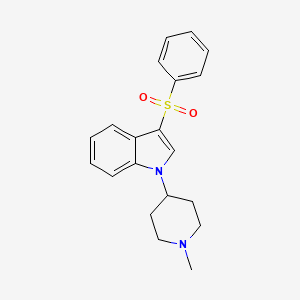
![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
